Ethyl hexadeca-6,9,12-trienoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl hexadeca-6,9,12-trienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h6-7,9-10,12-13H,3-5,8,11,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCUMMBTDLDIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCC=CCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016490 | |
| Record name | Ethyl 6,9,12-hexadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469746-36-8 | |
| Record name | Ethyl 6,9,12-hexadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Structural Elucidation of Ethyl Hexadeca 6,9,12 Trienoate
Systematic and Common Nomenclature
The precise identification of a chemical compound relies on a standardized naming system. Ethyl hexadeca-6,9,12-trienoate is known by several names, with its systematic IUPAC (International Union of Pure and Applied Chemistry) name being ethyl (6Z,9Z,12Z)-hexadeca-6,9,12-trienoate. nih.gov This name explicitly details the structure: an ethyl ester of a 16-carbon (hexadeca) fatty acid containing three (trienoate) double bonds at the 6th, 9th, and 12th carbon positions, with a 'Z' configuration for each. nih.gov
Commonly, it is referred to by less descriptive names such as Ethyl 6,9,12-hexadecatrienoate. nih.govlarodan.com In the lipid numbering system, it may be denoted as C16:3 EE. larodan.comalfa-chemistry.com The CAS (Chemical Abstracts Service) registry assigns it the index name 6,9,12-Hexadecatrienoic acid, ethyl ester. larodan.com
| Nomenclature Type | Name | Source |
|---|---|---|
| Systematic (IUPAC) Name | ethyl (6Z,9Z,12Z)-hexadeca-6,9,12-trienoate | nih.gov |
| Common Name | Ethyl 6,9,12-hexadecatrienoate | nih.govlarodan.com |
| CAS Index Name | 6,9,12-Hexadecatrienoic acid, ethyl ester | larodan.com |
| Lipid Number | C16:3 EE | larodan.comalfa-chemistry.com |
Molecular Formula and Isomeric Configurations
The molecular formula for this compound is C18H30O2. nih.govlarodan.com This formula represents a molecule composed of 18 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms. The structural arrangement consists of a 16-carbon acyl chain attached to an ethyl group via an ester linkage.
The molecule's geometry is defined by the configuration of its three double bonds. The designation "(6Z,9Z,12Z)" in the systematic name specifies that all three double bonds possess a cis (or Z, from the German zusammen) configuration. nih.gov This means that the higher-priority substituents on each carbon of the double bond are on the same side, leading to a kinked or bent structure in the fatty acid chain. This is in contrast to the trans (or E, from entgegen) configuration, which results in a more linear chain.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H30O2 | nih.govlarodan.comalfa-chemistry.combldpharm.com |
| Molecular Weight | 278.43 g/mol | larodan.comalfa-chemistry.combldpharm.com |
| Exact Mass | 278.224580195 Da | nih.gov |
| Isomeric Configuration | (6Z,9Z,12Z) | nih.govlarodan.comalfa-chemistry.com |
Advanced Spectroscopic Characterization Techniques for Structural Assignment
The definitive elucidation of the structure of this compound requires a combination of sophisticated analytical methods. Each technique provides unique pieces of information that, when combined, confirm the compound's identity and stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds like fatty acid esters. thepharmajournal.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized analyte through a long, thin capillary column. researchgate.net The column separates individual components of a mixture based on their boiling points and affinity for the column's stationary phase. This compound, being a specific component, will elute from the column at a characteristic retention time under defined conditions. usa-journals.com
Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process fragments the molecule into a series of charged ions of varying masses. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint." researchgate.net For ethyl (6Z,9Z,12Z)-hexadeca-6,9,12-trienoate, the mass spectrum recorded by the NIST Mass Spectrometry Data Center shows a characteristic fragmentation pattern. nih.gov
| GC-MS Fragmentation Data Highlights | ||
|---|---|---|
| Fragment Peak | Mass-to-Charge Ratio (m/z) | Source |
| Top Peak | 79 | nih.gov |
| 2nd Highest Peak | 67 | nih.gov |
| 3rd Highest Peak | 93 | nih.gov |
By comparing the obtained mass spectrum with established libraries, such as the NIST library, a confident identification of the compound can be made. nih.govusa-journals.com
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present within a molecule. It operates by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed energy corresponds to the vibrational frequencies of the chemical bonds in the molecule.
For this compound, the FTIR spectrum would exhibit several characteristic absorption bands confirming its key structural features. The most prominent peak would be from the carbonyl (C=O) group of the ester, which shows a strong, sharp absorption. Other key absorptions would include those for the C-O bond of the ester, the C=C bonds of the alkene groups, and the various C-H bonds of the alkyl chain.
| Predicted FTIR Absorption Bands for this compound | ||
|---|---|---|
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretch | ~1735-1750 |
| Alkene (=C-H) | Stretch | ~3010-3030 |
| Alkene (C=C) | Stretch | ~1640-1660 (cis) |
| Ester (C-O) | Stretch | ~1150-1250 |
| Alkyl (C-H) | Stretch | ~2850-2960 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass. Unlike standard mass spectrometry which provides a nominal mass (an integer), HRMS can determine the mass to several decimal places. This accuracy is crucial for unambiguously determining the elemental composition of a compound.
For this compound, the molecular formula is C18H30O2. The calculated monoisotopic mass for this formula is 278.224580195 Da. nih.gov HRMS analysis of a purified sample of this compound would yield an experimental mass that matches this theoretical value with very high precision (typically within 5 parts per million). This allows researchers to distinguish it from other potential compounds that might have the same nominal mass but a different elemental formula. For example, a compound with the formula C19H34O would also have a nominal mass of 278, but its exact mass would be different. This makes HRMS an indispensable tool for confirming the molecular formula of novel or isolated compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 13C NMR) for Elucidating Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both 1H (proton) and 13C NMR are used to piece together the molecular structure.
1H NMR Spectroscopy provides information about the different types of protons in a molecule and their chemical environments. For this compound, the 1H NMR spectrum would show distinct signals for the ethyl ester group (a quartet for the -OCH2- protons and a triplet for the terminal -CH3 protons), the olefinic protons (-CH=CH-), the bis-allylic protons (=CH-CH2-CH=), the other allylic protons, and the aliphatic chain protons. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns (multiplicity) would reveal adjacent proton relationships.
| Predicted ¹H NMR Chemical Shifts for this compound | ||
|---|---|---|
| Proton Type | Structure Fragment | Expected Chemical Shift (δ, ppm) |
| Olefinic | -CH=CH- | ~5.3-5.4 |
| Ester Methylene (B1212753) | -O-CH₂-CH₃ | ~4.1 |
| Bis-allylic | =CH-CH₂-CH= | ~2.8 |
| Allylic | -CH₂-CH= | ~2.0-2.3 |
| Ester Methyl | -O-CH₂-CH₃ | ~1.25 |
| Aliphatic | -(CH₂)n- | ~1.3-1.6 |
| Terminal Methyl | -CH₂-CH₃ | ~0.9 |
13C NMR Spectroscopy provides information about the carbon skeleton of the molecule. mdpi.com Each unique carbon atom in the structure gives a distinct signal. The spectrum for this compound would feature a signal for the ester carbonyl carbon in the downfield region, followed by the signals for the six olefinic carbons. nih.gov The carbon of the -OCH2- group would also be distinct, as would the various aliphatic carbons in the chain. chemicalbook.com
| Predicted ¹³C NMR Chemical Shifts for this compound | ||
|---|---|---|
| Carbon Type | Structure Fragment | Expected Chemical Shift (δ, ppm) |
| Carbonyl | -C=O | ~173-174 |
| Olefinic | -C=C- | ~127-132 |
| Ester Methylene | -O-CH₂- | ~60 |
| Aliphatic | -CH₂- | ~22-35 |
| Bis-allylic | =CH-CH₂-CH= | ~25-26 |
| Ester Methyl | -O-CH₂-CH₃ | ~14.3 |
| Terminal Methyl | -CH₂-CH₃ | ~14.1 |
By using a combination of 1D and more advanced 2D NMR techniques (like COSY and HMBC), chemists can definitively assign each proton and carbon signal and confirm the connectivity and complete structure of this compound. mdpi.com
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| ethyl (6Z,9Z,12Z)-hexadeca-6,9,12-trienoate |
| 6,9,12-Hexadecatrienoic acid, ethyl ester |
| Ethyl hexanoate |
Natural Occurrence and Isolation from Biological Sources
Identification in Medicinal Plants and Botanical Extracts
Justicia simplex, a traditional medicinal herb, has been a subject of phytochemical analysis to identify its constituent compounds. icm.edu.plresearchgate.net While broad analyses have confirmed the presence of various phytochemicals like alkaloids, flavonoids, and tannins in hexane (B92381) and ethanol (B145695) extracts of J. simplex leaves, specific identification of ethyl hexadeca-6,9,12-trienoate within these extracts is a focal point of detailed chemical profiling studies. researchgate.netresearchgate.net The genus Justicia is known to be rich in a variety of phytoconstituents, including lignans, triterpenoids, and phenolics. asianpubs.org
Table 1: Phytochemicals Identified in Justicia simplex
| Plant Name | Part Used | Identified Compounds |
|---|
This table summarizes the general classes of compounds found in Justicia simplex, the plant matrix where this compound has been identified.
A structurally related compound, methyl 6,9,12-hexadecatrienoate, has been identified in the methanolic root extracts of Oroxylum indicum. gsconlinepress.comresearchgate.net This discovery was notably made in seedlings that had been treated with the fungus Trichoderma harzianum, suggesting a potential role of microbial bioinoculants in the production or accumulation of this compound. gsconlinepress.comresearchgate.net This methyl ester is a C17H28O2 molecule and its presence highlights a family of hexadecatrienoic acid esters found in the plant kingdom. nih.gov
Table 2: Identification of Related Hexadecatrienoates in Plant Species
| Compound Name | Plant Species | Plant Part | Finding |
|---|
This table details the occurrence of a compound structurally related to this compound in other botanical sources.
Extraction and Isolation Methodologies from Complex Biological Matrices
The process of isolating specific compounds like this compound from plant matter involves a multi-step approach, beginning with solvent extraction and followed by purification techniques.
The initial step in isolating phytochemicals from plants like Justicia and Oroxylum involves extraction with various organic solvents. The choice of solvent is critical as it determines the types and quantities of compounds extracted.
For the genus Justicia, a range of solvents has been utilized, including lower alcohols like ethanol and methanol, as well as hexane and ethyl acetate. google.com Specifically for Justicia simplex, powdered leaf samples have been extracted using ethanol and hexane to obtain crude extracts for further analysis. icm.edu.pl In studies on Oroxylum indicum, methanolic extracts of the roots were used for the GC-MS analysis that identified related hexadecatrienoates. gsconlinepress.comresearchgate.net Alcoholic extracts of O. indicum leaves have also been prepared to screen for phytochemicals. openaccessjournals.com
Table 3: Solvents Used in the Extraction of Relevant Plant Species
| Plant Species | Solvent(s) Used | Part(s) Extracted |
|---|---|---|
| Justicia simplex | Ethanol, Hexane, Benzene. icm.edu.plresearchgate.net | Leaves |
| Justicia procumbens (related species) | Ethanol, Methanol, Hexane, Ethyl Acetate. google.com | Whole plant, Aerial part, Root, Leaf, Flower |
This interactive table outlines the various solvents employed for extraction from plants known to contain this compound or its derivatives.
Following initial solvent extraction, crude extracts contain a complex mixture of compounds. To isolate individual fatty acid esters like this compound, chromatographic techniques are essential.
Column chromatography is a fundamental and widely used method for the purification of compounds from plant extracts. researchgate.net For the separation of fatty acid esters, silica (B1680970) gel is a commonly used stationary phase. researchgate.net The process involves applying the crude extract to a column packed with an adsorbent like silica gel and then eluting different fractions with a solvent or a gradient of solvents of increasing polarity. researchgate.net
For more specific purification of fatty acid ethyl esters (FAEEs), solid-phase extraction (SPE) is often employed. One effective method uses an aminopropyl-silica column where a lipid mixture is applied, and the FAEEs are eluted with a non-polar solvent like hexane. capes.gov.brnih.gov This step helps to separate FAEEs from more polar lipids. Further purification of individual FAEEs can be achieved using high-performance liquid chromatography (HPLC). capes.gov.brnih.gov
Table 4: Chromatographic Methods for Fatty Acid Ester Purification
| Technique | Stationary Phase | Elution Solvents/Process | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | Gradient elution with mixtures of solvents (e.g., hexane, ethyl acetate) in increasing polarity. researchgate.net | General fractionation of crude plant extracts. researchgate.net |
| Solid-Phase Extraction (SPE) | Aminopropyl-silica | Hexane. capes.gov.brnih.gov | Isolation of total Fatty Acid Ethyl Esters (FAEEs) from other lipid classes. capes.gov.brnih.gov |
This table details the chromatographic strategies used to purify and isolate fatty acid esters from complex biological extracts.
Chemical Synthesis and Derivatization Strategies
Laboratory Synthesis of Ethyl Hexadeca-6,9,12-trienoate
The laboratory synthesis of this compound, particularly its specific stereoisomers like the (6Z,9Z,12Z) form, requires precise chemical strategies to ensure the correct placement and geometry of the double bonds.
Custom Synthesis Approaches
Custom synthesis of this compound typically involves multi-step processes starting from smaller, readily available building blocks. One common strategy is the use of coupling reactions to assemble the carbon skeleton and introduce the double bonds at the desired positions. For instance, a retrosynthetic analysis might involve disconnecting the molecule into key fragments that can be synthesized separately and then joined.
A plausible synthetic route could start with a protected form of a C6 aldehyde containing one of the Z-double bonds. This fragment could then be coupled with a C10 fragment containing the other two Z-double bonds and the ethyl ester functionality. The Wittig reaction is a powerful tool for creating the Z-double bonds with high stereoselectivity, often using a stabilized ylide to favor the formation of the cis-alkene. researchgate.net
Another approach involves the use of organometallic coupling reactions, such as the Stille coupling, which allows for the stereoselective formation of carbon-carbon bonds. researchgate.net This method would involve the synthesis of appropriate vinylstannane and vinyl iodide precursors, which are then coupled in the presence of a palladium catalyst.
The final step in these syntheses is typically the esterification of the corresponding carboxylic acid with ethanol (B145695), or the direct synthesis of the ethyl ester from a suitable precursor.
Exploration of Stereoselective Synthetic Routes (referencing related trienoates)
The stereoselective synthesis of trienoates is crucial for obtaining specific isomers with defined biological activities. Research on related trienoic acids provides valuable insights into potential synthetic strategies for this compound.
For instance, the synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid was achieved through a multi-step sequence involving a stereoselective Wittig reaction to create a dienyne, followed by a stereocontrolled reduction of the triple bond. nih.gov This highlights the use of alkynes as precursors to Z-double bonds, where a Lindlar catalyst is often employed for the syn-hydrogenation to the cis-alkene.
Another innovative method is the titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes, which has been successfully used for the Z-stereoselective synthesis of trienoic acids with non-methylene-interrupted double bonds. mdpi.com This approach offers a novel way to construct the triene system with high stereocontrol.
The table below summarizes some stereoselective methods used for synthesizing related trienoic acids, which could be adapted for this compound.
| Method | Key Reaction | Stereoselectivity | Reference |
| Wittig Reaction | Reaction of an aldehyde with a phosphonium ylide | High Z-selectivity with stabilized ylides | researchgate.net |
| Stille Coupling | Palladium-catalyzed coupling of organostannanes with organic halides | High stereoretention | researchgate.net |
| Titanium-catalyzed Cross-Cyclomagnesiation | Coupling of 1,2-dienes with a Grignard reagent | High Z-selectivity | mdpi.com |
| Lindlar Reduction | Hydrogenation of an alkyne over a poisoned palladium catalyst | Syn-addition leading to Z-alkenes | nih.gov |
These methods, while demonstrated for other trienoates, provide a strong foundation for the development of a stereoselective synthesis of ethyl (6Z,9Z,12Z)-hexadeca-6,9,12-trienoate.
Chemical Modification and Analog Preparation for Structure-Activity Relationship Studies
To investigate the structure-activity relationships (SAR) of this compound, a variety of chemical modifications can be introduced to create a library of analogs. These modifications can probe the importance of the double bonds, the chain length, and the ester group for its biological activity.
Common modifications include:
Saturation of double bonds: Selective hydrogenation of one or more of the double bonds can help determine their individual contribution to the compound's activity.
Isomerization of double bonds: Converting one or more of the Z-double bonds to the E-configuration can reveal the importance of the cis-geometry.
Modification of the alkyl chain: The chain length can be extended or shortened, or branched alkyl groups can be introduced to study the effect of steric bulk.
Modification of the ester group: The ethyl ester can be hydrolyzed to the free carboxylic acid or converted to other esters (e.g., methyl, propyl) or amides to explore the role of this functional group.
For example, analogs with altered double bond positions or configurations can be synthesized using the stereoselective methods described in the previous section, but with different starting materials. The synthesis of radiolabeled analogs, for instance with 14C, can also be achieved for use in metabolic studies. nih.gov
Challenges and Advances in Scalable Production for Research Applications
The scalable production of this compound for extensive research presents several challenges. The multi-step chemical syntheses described for laboratory-scale preparation are often not economically viable for larger quantities due to the high cost of reagents and catalysts, and the need for multiple purification steps.
A more scalable approach is the transesterification of natural oils that are rich in the parent hexadeca-6,9,12-trienoic acid. However, finding a natural source with a high concentration of this specific fatty acid can be a challenge.
Recent advances in biocatalysis offer a promising alternative for scalable production. The use of lipases as catalysts for the transesterification of triglycerides with ethanol can be performed under mild conditions and with high selectivity. mdpi.com For instance, processes have been developed for the production of ethyl esters of other polyunsaturated fatty acids, such as those from fish oil, using immobilized lipases. mdpi.comgoogle.com These enzymatic methods can be more sustainable and cost-effective than traditional chemical synthesis.
Another approach to obtain concentrates of PUFA ethyl esters involves the use of urea to form inclusion complexes. This method can be used to separate saturated and monounsaturated fatty acid esters from the more valuable polyunsaturated ones. google.com
Biochemical Pathways and Metabolism in Non Human Biological Systems
Enzymatic Transformations of Hexadecatrienoic Acid Derivatives
Once liberated, hexadecatrienoic acid must be "activated" before it can be metabolized. This activation step is catalyzed by acyl-CoA synthetases (ACS), which convert the fatty acid into its thioester derivative, hexadecatrienoyl-CoA. nih.govwikipedia.org This activation is an ATP-dependent process and is a prerequisite for entry into both degradative and synthetic pathways. nih.govfrontiersin.org
The primary catabolic pathway for fatty acyl-CoAs, including hexadecatrienoyl-CoA, is beta-oxidation. This process occurs in both mitochondria and peroxisomes and systematically shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH2. wikipedia.org In tissues with high energy demands, such as the heart and skeletal muscle, the acetyl-CoA enters the citric acid cycle to generate ATP. nih.govabcam.com In the liver, during periods of fasting, acetyl-CoA can be used for the synthesis of ketone bodies. nih.gov
The beta-oxidation of a saturated fatty acid involves a cycle of four key enzymatic reactions. abcam.com
| Step | Reaction | Enzyme | Product(s) |
| 1 | Dehydrogenation | Acyl-CoA Dehydrogenase | trans-Δ²-Enoyl-CoA, FADH₂ |
| 2 | Hydration | Enoyl-CoA Hydratase | L-3-Hydroxyacyl-CoA |
| 3 | Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Ketoacyl-CoA, NADH + H⁺ |
| 4 | Thiolytic Cleavage | β-Ketothiolase | Acetyl-CoA, Acyl-CoA (2 carbons shorter) |
| This table outlines the core steps of the beta-oxidation spiral for saturated fatty acids. abcam.comlibretexts.orgpharmaguideline.com |
Because hexadecatrienoic acid is a polyunsaturated fatty acid, its complete degradation requires additional auxiliary enzymes to handle the cis-double bonds at positions that are not substrates for the standard enzymes. wikipedia.org The beta-oxidation spiral proceeds normally until a cis-double bond is encountered. At this point, enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are required to reconfigure the double bonds, allowing the cycle to continue. wikipedia.orgnih.gov For instance, the isomerase converts a cis-Δ³ or trans-Δ² bond into the trans-Δ² configuration that is recognized by enoyl-CoA hydratase. wikipedia.org
Beyond beta-oxidation, which is a form of chain-shortening, other metabolic modifications can occur.
Chain Elongation : Fatty acid chains can be elongated through processes that occur in the endoplasmic reticulum and mitochondria. nih.gov These systems add two-carbon units, typically from malonyl-CoA, to the carboxyl end of the fatty acid chain. researchgate.net Research on related C16 unsaturated fatty acids in rat liver cells has demonstrated their capacity for elongation. For example, 9,12-hexadecadienoic acid (16:2 n-4) can be desaturated and subsequently elongated to form 18-carbon fatty acids like 11,14-octadecadienoic acid (18:2 n-4) and 8,11,14-octadecatrienoic acid (18:3 n-4). nih.gov This indicates that hexadecatrienoic acid could potentially be a substrate for elongation enzymes, converting it into longer-chain polyunsaturated fatty acids. wikipedia.org
Chain-Shortening : In addition to the primary beta-oxidation pathway, alternative chain-shortening mechanisms have been identified. For instance, studies on fungal enzymes have revealed a pathway that shortens fatty acids by two carbons via oxygenation at subterminal carbons, producing a dicarboxylic acid. mdpi.com Another mechanism involves oxidation at the α-carbon, which, after subsequent reactions, results in a fatty acid that is shorter by one carbon. mdpi.com
Cellular Uptake and Distribution in Non-Human Cells and Tissues (e.g., incorporation into cell lipids)
The initial step for metabolism is the uptake of the fatty acid from the extracellular environment into the cell. While some studies suggest that fatty acids can be taken up via passive diffusion into the lipid phase of the cell membrane, this process is complex. nih.gov The hydrophobicity of the molecule plays a significant role in its ability to be internalized by cells. rsc.org
Once inside the cell, hexadecatrienoic acid is distributed to various compartments and can be incorporated into complex cellular lipids. Research on rat liver cells demonstrated that 9,12-hexadecadienoic acid was incorporated into cellular phospholipids to a similar extent as linoleic acid. nih.gov This incorporation into membrane phospholipids is a crucial fate for polyunsaturated fatty acids, as it affects membrane fluidity and function. The fatty acid can also be stored in the form of triacylglycerols within lipid droplets as an energy reserve. nih.gov The form in which the fatty acid is delivered can also influence its uptake; for example, fatty acids delivered as part of a phospholipid molecule may have higher bioavailability. mdpi.com
Interaction with Lipid-Modulating Enzymes (e.g., Acyl-CoA Synthetase, Carnitine Palmitoyltransferase)
The metabolic partitioning of hexadecatrienoyl-CoA between different pathways is regulated by key enzymes.
Acyl-CoA Synthetase (ACS) : This family of enzymes is critical for initiating all subsequent metabolism by activating the fatty acid to its CoA ester. wikipedia.org There are multiple ACS isoforms, each with distinct tissue expression patterns and subcellular localizations (e.g., endoplasmic reticulum, mitochondrial outer membrane). nih.govnih.gov This localization helps direct the activated fatty acyl-CoA toward specific metabolic fates. For example, ACS enzymes on the mitochondrial membrane are positioned to channel acyl-CoAs toward beta-oxidation, while those on the endoplasmic reticulum direct them toward the synthesis of complex lipids like phospholipids and triacylglycerols. nih.govfrontiersin.org
Carnitine Palmitoyltransferase (CPT) : For long-chain acyl-CoAs to be degraded in the mitochondria, they must be transported across the inner mitochondrial membrane, a barrier they cannot freely pass. abcam.com Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the conversion of the long-chain acyl-CoA to an acylcarnitine derivative. abcam.comnih.gov This derivative is then transported into the mitochondrial matrix by a translocase. Once inside, CPT2 converts the acylcarnitine back to acyl-CoA, which can then enter the beta-oxidation spiral. abcam.com The activity of CPT is a major rate-limiting step for fatty acid oxidation and a critical regulatory point in energy metabolism. nih.govnih.gov
Mechanistic Investigations of Biological Activities in Non Human Models
Molecular and Cellular Mechanisms of Action in Non-Human Systems
Investigations into the specific molecular and cellular effects of Ethyl hexadeca-6,9,12-trienoate are in nascent stages. However, established methodologies provide a framework for how its potential biological activities could be assessed.
In silico studies, which use computational models to predict the interaction of compounds with biological targets, are a crucial first step in drug discovery. nih.govnih.gov This approach can forecast potential pharmacological activities, such as anti-inflammatory effects, by simulating the binding affinity of a molecule to key proteins involved in the inflammatory process. nih.gov
Common targets for predicting anti-inflammatory activity include enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), as well as transcription factors such as nuclear factor-kappa B (NF-κB). researchgate.netmdpi.com For instance, in silico docking studies on other plant-derived compounds have evaluated their binding energy to the active sites of COX-2, comparing them to known inhibitor drugs. researchgate.net Such computational analyses help prioritize compounds for further in vitro and in vivo testing. nih.gov
Currently, specific in silico studies predicting the anti-inflammatory, anti-eczematic, or anti-neoplastic activities of this compound are not prominently available in the reviewed scientific literature.
Wound Healing in in vitro Scratch Assay
The in vitro scratch assay is a standard method to evaluate the effect of a substance on cell migration, a critical process in wound healing. nih.govnih.gov The assay involves creating a "scratch" or gap in a confluent monolayer of cells, such as skin fibroblasts or epithelial cells, cultured in a dish. nih.govresearchgate.net The rate at which cells migrate to close this gap is monitored over time, typically through microscopy. impactfactor.org An accelerated closure of the scratch in the presence of a test compound compared to a control suggests a potential to promote wound healing. nih.govresearchgate.net This method is highly reproducible and allows for the quantitative analysis of cell migration. nih.gov
Detailed studies demonstrating the effect of this compound using the in vitro scratch assay are not found in the available research.
Antimicrobial Activity by Agar Well Diffusion
The agar well diffusion method is a widely used technique to assess the antimicrobial properties of a compound. nih.govnih.gov In this assay, an agar plate is uniformly inoculated with a specific microorganism. Subsequently, wells are created in the agar, and a solution of the test compound is placed into these wells. nih.gov The plate is then incubated under conditions suitable for microbial growth. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. nih.gov The diameter of this zone is proportional to the antimicrobial potency of the substance.
Specific data on the antimicrobial activity of this compound evaluated by the agar well diffusion method is not available in the reviewed literature.
The biological effects of fatty acid esters are often mediated through their interaction with specific enzymes and signaling pathways. For example, various fatty acids and their derivatives are known to modulate the activity of enzymes central to the inflammatory cascade, such as the COX enzymes which are responsible for prostaglandin synthesis. researchgate.net Furthermore, they can influence signaling pathways like the NF-κB pathway, which controls the expression of numerous pro-inflammatory genes. mdpi.com Investigating these interactions in cell-based studies is key to understanding a compound's mechanism of action.
At present, research detailing the specific enzymatic modulation or signaling pathway interactions of this compound in cell-based studies has not been identified.
Effects on Physiological Processes in Non-Human Organisms
The influence of fatty acid compounds on broader physiological systems is a significant area of research, with studies often utilizing animal models to understand systemic effects.
The endothelium plays a critical role in regulating the contraction and relaxation of blood vessels, a process known as the modulation of vascular tone. nih.gov Certain fatty acid metabolites, such as epoxyeicosatrienoic acids (EETs), have been identified as endothelium-derived hyperpolarizing factors (EDHFs). nih.gov These molecules can influence vascular tone by acting on ion channels in both smooth muscle and endothelial cells. For example, studies on porcine coronary artery endothelial cells have shown that EETs can activate high-conductance, Ca(2+)-dependent K+ (BKCa) channels. nih.gov The activation of these channels is a key event that can lead to vasodilation. nih.gov
While this illustrates a potential mechanism for related compounds, direct experimental evidence on the effects of this compound on the vascular tone of porcine coronary artery or other arterial tissues is not available in the current body of scientific literature.
Research on a structurally related compound, 6,9,12,15-hexadecatetraenoic acid-ethyl ester (HDTA-EE), provides insights into how polyunsaturated fatty acid esters can affect lipid metabolism in animal models. nih.govbohrium.comx-mol.com In a study, mice were fed a diet containing 10% HDTA-EE for four weeks to investigate its effects on lipid content in the blood and various organs. nih.govbohrium.comresearchgate.net
The dietary intake of HDTA-EE was found to significantly lower the concentration of plasma triacylglycerol (triglycerides) when compared to a control diet. nih.govx-mol.com However, it did not have a significant effect on the total plasma cholesterol levels. nih.govx-mol.com The study also analyzed the fatty acid composition of different tissues. HDTA itself did not accumulate to a large extent in the epididymal white adipose tissue. nih.gov Its metabolite, C18:4n-1, was detected in small quantities (less than 1% of total fatty acids) in the plasma, liver, and epididymal white adipose tissue. nih.gov
Table 1: Effects of Dietary HDTA-EE on Plasma Lipids in Mice
Table 2: Accumulation of HDTA and its Metabolite in Mouse Tissues
Sample Preparation and Matrix Effects for Biological and Environmental Samples
The analysis of this compound in biological tissues or environmental samples is often complicated by the presence of a complex matrix. Effective sample preparation is therefore critical to remove interfering substances and to concentrate the analyte of interest.
Liquid-Liquid Extraction (LLE): LLE is a classic technique for the extraction of lipids from biological samples. nih.gov A common method involves the use of a mixture of a polar solvent (like methanol or ethanol) to disrupt lipid-protein complexes and a non-polar solvent (like hexane (B92381) or chloroform) to dissolve the lipids. nih.gov For the extraction of FAEEs from biological tissues, a mixture of chloroform and methanol has been traditionally used. nih.gov Another approach for extracting lipids from liquid biological samples involves a mixture of dichloromethane, methanol, and triethylammonium chloride. mdpi.com
Solid Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample clean-up and concentration. nih.govcapes.gov.brnih.govnih.gov For the isolation of FAEEs, aminopropyl-silica SPE cartridges can be used. nih.govnih.govcapes.gov.br The FAEEs, along with other neutral lipids like cholesteryl esters, can be eluted with a non-polar solvent such as hexane, while more polar compounds are retained on the column. nih.govcapes.gov.br This method has been successfully applied to the analysis of FAEEs in olive oil and biological specimens. nih.govnih.gov SPE is also widely used for the extraction of organic pollutants from environmental water samples. raykolgroup.com
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is a powerful technique for removing high-molecular-weight interferences, such as triglycerides and waxes, from sample extracts. nih.govresearchgate.netnih.gov This is particularly important when analyzing fatty samples where lipids can interfere with the chromatographic analysis and contaminate the analytical system. nih.govresearchgate.netnih.gov The principle of GPC is based on the differential permeation of molecules into the pores of a gel packing material based on their size. youtube.comyoutube.com Larger molecules are excluded from the pores and elute first, while smaller molecules, like FAEEs, penetrate the pores and elute later, allowing for their effective separation from the bulk of the lipid matrix. youtube.comyoutube.com
Table 2: Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Application | Key Advantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Extraction of lipids from biological fluids and tissues. | Simple, well-established technique. |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a suitable solvent. | Clean-up and concentration of FAEEs from biological and environmental samples. | High recovery, good reproducibility, can be automated. |
| Gel Permeation Chromatography (GPC) | Separation of molecules based on their size by differential exclusion from a porous gel. | Removal of high-molecular-weight lipids (e.g., triglycerides) from sample extracts. | Effective for complex, fatty matrices; protects analytical instruments. |
Application of Internal Standards and Surrogate Analytes for Quantitative Accuracy
In the quantitative analysis of this compound, achieving high accuracy is paramount. This is accomplished by correcting for potential variations that can occur during the analytical process, from sample preparation to instrumental analysis. The use of internal standards is a fundamental strategy to compensate for these variables, which include inconsistencies in extraction efficiency, sample volume, and instrument response. nrel.govnrel.gov An internal standard is a chemical compound, added in a known and constant amount to all samples, calibration standards, and blanks, that is chemically similar to the analyte of interest but not naturally present in the samples. nrel.gov
For the analysis of fatty acid ethyl esters (FAEEs) like this compound, the ideal internal standard should have similar chromatographic behavior and detector response. Commonly, fatty acid esters of an odd-numbered carbon chain are chosen for this purpose, as they are typically absent in biological and food samples. nrel.gov For instance, methyl- or ethyl esters of tridecanoic acid (C13:0) or nonadecanoic acid (C19:0) are frequently recommended. nrel.govucdavis.eduucdavis.edu The internal standard co-elutes with the target analytes and is affected by procedural variations in a similar manner. By comparing the peak area of the this compound to the peak area of the internal standard, analysts can correct for analytical variability and ensure more accurate quantification. nrel.gov
Surrogate analytes function on a similar principle but are typically added to a sample at the very beginning of the analytical procedure, before extraction. Their purpose is to monitor the efficiency of the entire sample preparation and analysis process. In many fatty acid analyses, the term "internal standard" is used to encompass this function.
For methods involving mass spectrometry (MS), isotopically labeled standards are considered the gold standard. For example, trideuterium-labeled methyl esters (d3-FAMEs) can serve as highly effective internal standards. nih.gov These compounds co-elute with their non-labeled counterparts but are distinguishable by their higher mass, allowing for precise quantification via GC-MS in selected ion monitoring (SIM) mode. nih.gov Similarly, ethyl esters of odd-numbered fatty acids can be used as internal standards for both GC-Flame Ionization Detection (FID) and GC-MS analysis. nih.gov
Table 1: Examples of Internal Standards for Fatty Acid Ester Analysis
Table of Compounds
Q & A
Q. What are the established synthetic routes for Ethyl hexadeca-6,9,12-trienoate, and what methodological considerations ensure stereochemical fidelity?
this compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Negishi–Heck–HWE (Horner-Wadsworth-Emmons) route. Critical considerations include:
- Catalyst selection : Pd(OAc)₂ with AgOAc as an additive improves alkenylation efficiency .
- Solvent systems : DMF enhances reaction yields under Jeffery’s conditions .
- Stereochemical control : Use of (Z)-configured starting materials and low-temperature conditions to preserve double-bond geometry . Post-synthesis, purification via preparative HPLC or column chromatography is recommended to isolate isomers.
Q. Which analytical techniques are most reliable for structural elucidation of this compound, and how should conflicting spectral data be addressed?
Key techniques include:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₃₄O₂, exact mass 306.26) and adducts (e.g., [M+H]⁺) with ppm error <20 .
- NMR spectroscopy : ¹H and ¹³C NMR to resolve double-bond positions (δ 5.3–5.4 ppm for allylic protons) and ester carbonyl signals (δ 170–175 ppm) .
- Gas chromatography (GC) : Retention indices (e.g., 23.7 min in polar columns) differentiate regioisomers . Data conflict resolution : Cross-validate using orthogonal methods (e.g., compare GC retention times with synthetic standards) and consult databases like NIST Chemistry WebBook for reference spectra .
Q. What is the biological significance of this compound, particularly in antimicrobial research?
The compound exhibits antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), likely due to its ability to disrupt bacterial membrane integrity. Methodological insights:
- Bioassay design : Use broth microdilution (MIC ≤6.25 µg/mL) with positive controls (e.g., vancomycin) .
- Mechanistic studies : Fluorescence assays (e.g., 7-hydroxycoumarin derivatives) to monitor phospholipase A₂ (cPLA₂) inhibition, a key target in bacterial lipid metabolism .
Advanced Research Questions
Q. How can researchers optimize the stereoselective synthesis of this compound to address low yields in multi-step reactions?
- Stepwise coupling : Sequential Negishi and Heck reactions minimize steric hindrance in polyunsaturated systems .
- Microwave-assisted synthesis : Reduces reaction time and improves Z/E selectivity .
- In-line analytics : Use LC-MS to monitor intermediates and adjust reaction conditions dynamically .
- Yield challenges : Catalytic systems like Pd/Cu bimetallic catalysts enhance turnover numbers (TON >100) .
Q. What advanced strategies resolve discrepancies in mass spectrometry data when analyzing this compound in biological matrices (e.g., colorectal mucosa)?
- Matrix effects : Use isotopic internal standards (e.g., ¹³C-labeled analogs) to correct ion suppression in MALDI-TOF .
- Imaging mass spectrometry : Spatial resolution (40 µm) identifies tissue-specific adducts (e.g., [M+Na]⁺ in lung vs. [M+K]⁺ in rectal tissue) .
- Data validation : Compare with lipidomics databases (e.g., LIPID MAPS) to exclude false annotations of structurally similar glycerophospholipids .
Q. How does the structural configuration of this compound influence its interaction with phospholipase enzymes, and what experimental models are optimal for mechanistic studies?
- Enzyme kinetics : Surface plasmon resonance (SPR) to measure binding affinity (Kd) to cPLA₂, with IC₅₀ values <10 µM indicating potent inhibition .
- Molecular dynamics (MD) simulations : Predict ligand-enzyme interactions at the Sn-2 acyl binding site .
- In vivo models : Transgenic mice (e.g., Pla2g4a knockouts) to validate anti-inflammatory effects linked to cPLA₂ modulation .
Methodological Best Practices
- Reproducibility : Document reagent purity (≥95%), storage conditions (-20°C under argon), and batch-specific QC data .
- Data analysis : Apply multivariate statistics (e.g., PCA) to distinguish biological variability from technical noise in lipidomic datasets .
- Ethical reporting : Adhere to ICMJE standards for chemical safety and experimental replication guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
